molecular formula C24H29N3O2 B12438429 (S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

Cat. No.: B12438429
M. Wt: 391.5 g/mol
InChI Key: HWHTTWOEJXZVKS-UHFFFAOYSA-N
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Description

Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with an indole nucleus, a pyrrolidine ring, and a carbamate group, making it a unique and interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The pyrrolidine ring and carbamate group may also contribute to the compound’s activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHTTWOEJXZVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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